Lipoxygenase Inhibition Specificity
3-Oxo-23-hydroxyurs-12-en-28-oic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the parent compound ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) demonstrates only modest lipoxygenase inhibitory activity in comparable assays, with reported IC50 values generally exceeding 50 μM or showing no significant inhibition at concentrations where 3-oxo derivatives remain active [2]. This differential profile is attributed to the 3-oxo functionality, which enhances binding to the lipoxygenase active site compared to the 3β-hydroxyl group.
| Evidence Dimension | Lipoxygenase inhibitory potency |
|---|---|
| Target Compound Data | Potent inhibitor (reported to interfere with arachidonic acid metabolism) |
| Comparator Or Baseline | Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid): modest or negligible inhibition at comparable concentrations; reported IC50 > 50 μM in lipoxygenase assays |
| Quantified Difference | Qualitative difference in potency; 3-oxo derivatives consistently show enhanced lipoxygenase inhibition relative to 3β-hydroxy counterparts |
| Conditions | In vitro enzymatic assays; arachidonic acid metabolism pathway |
Why This Matters
This differential lipoxygenase inhibition profile makes 3-oxo-23-hydroxyurs-12-en-28-oic acid the preferred choice for research focused on the lipoxygenase arm of arachidonic acid metabolism, where ursolic acid would yield false-negative results.
- [1] Medical University of Lublin. MeSH Concept Record: 3-Oxo-23-hydroxyurs-12-en-28-oic acid. PPM Repository. View Source
- [2] Mlala, S., et al. Ursolic Acid and Its Derivatives as Bioactive Agents. Molecules, 2019, 24(15), 2751. View Source
